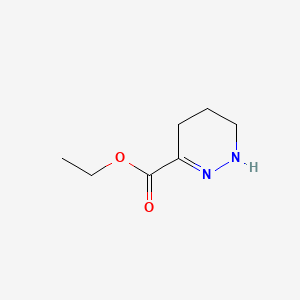

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate

Description

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a partially saturated six-membered heterocyclic compound containing two adjacent nitrogen atoms (pyridazine core) and an ethyl ester group at position 3. Its molecular formula is C₈H₁₃N₂O₂, with a molecular weight of 155.197 g/mol . This compound belongs to the tetrahydropyridazine class, which serves as a key intermediate in synthesizing bioactive molecules, including alkaloids and pharmaceuticals. The ester functional group enhances its utility in further functionalization via hydrolysis or substitution reactions .

Properties

IUPAC Name |

ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLPWRQIACSVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665165 | |

| Record name | Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109358-26-1 | |

| Record name | Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate can be synthesized through a (4 + 2) cycloaddition reaction involving alkoxyallenes and 1,2-diaza-1,3-dienes . This method is efficient and provides high yields of the desired product. The reaction typically occurs under mild conditions without the need for transition metals, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and safe for industrial applications.

Chemical Reactions Analysis

Cycloaddition Reactions

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate participates in (4 + 2) cycloadditions with alkoxyallenes and 1,2-diaza-1,3-dienes under transition-metal-free conditions. These reactions yield polysubstituted 1,4,5,6-tetrahydropyridazines with high stereoselectivity and functional group tolerance .

Example Reaction Conditions:

| Substrate A | Substrate B | Catalyst | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|

| Alkoxyallene | 1,2-Diaza-1,3-diene | K₂HPO₄ | Toluene | 85–92 | 1,4,5,6-Tetrahydropyridazine |

This method is advantageous for synthesizing pyridazine derivatives through subsequent hydrolysis or reduction .

Substitution Reactions

The ethyl ester group undergoes nucleophilic substitution under basic or acidic conditions. For example, thiolation reactions replace the carbonyl oxygen with sulfur using Lawesson’s reagent or P₄S₁₀ .

Key Data for Thiolation:

| Starting Material | Reagent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ethyl 6-oxo-tetrahydropyridazine-3-carboxylate | P₄S₁₀ | 80°C | 3 h | 70–78 |

Microwave-assisted methods (250 W, 10 min) improve efficiency, achieving yields up to 91% .

Oxidation and Dehydration Pathways

Controlled oxidation converts the tetrahydropyridazine ring into pyridazine derivatives. Dehydration reactions under acidic conditions (e.g., acetic acid) yield dehydrated intermediates, which isomerize over weeks to months .

Mechanistic Steps:

- Fast domino sequence : Knoevenagel condensation → Michael addition → Mannich reaction → cyclization (40 min, rt) .

- Slow isomerization : Dehydration of 2-hydroxypiperidine intermediates over 4.5 months .

Hydrolysis and Decarboxylation

The ethyl ester hydrolyzes to carboxylic acid derivatives under acidic or basic conditions. For example:

- Acidic Hydrolysis : 1 M HCl, rt, 24 h → pyridazine-3-carboxylic acid (86% yield) .

- Basic Hydrolysis : NaOH/EtOH, reflux → sodium carboxylate intermediate .

Functionalization via Multicomponent Reactions

This compound serves as a key intermediate in multicomponent syntheses, forming polysubstituted derivatives with up to three stereogenic centers.

Representative Reaction:

| Aldehyde | Cyano C-H Acid | 3-Oxocarboxylic Ester | Product (Yield %) |

|---|---|---|---|

| 4-BrC₆H₄CHO | Malononitrile | Ethyl 3-oxopropanoate | 73 |

Reaction conditions: Methanol reflux, NH₄OAc catalyst .

Comparative Reactivity Table

Mechanistic Insights

- Stereoselectivity : Aryl substituents at position 2 stabilize intermediates, directing stereochemical outcomes .

- Acid Catalysis : Acetic acid accelerates dehydration, reducing reaction times from months to hours .

- Domino Processes : Sequential Knoevenagel-Michael-Mannich reactions enable rapid ring formation .

This compound’s versatility in generating structurally diverse heterocycles underscores its utility in medicinal chemistry and materials science. Future research may explore catalytic asymmetric variants and novel multicomponent pathways.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been investigated for its pharmacological properties. Its derivatives are being explored as potential inhibitors of monoamine oxidase (MAO), an enzyme associated with the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine in the brain, which is beneficial in treating depression and anxiety disorders .

2. Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound and its analogs. The modification of substituents on the tetrahydropyridazine ring significantly influences their biological activity. For instance, certain substitutions enhance MAO inhibition potency, making them promising candidates for antidepressant development .

Materials Science

1. Corrosion Inhibition

Recent studies have highlighted the application of this compound as a corrosion inhibitor for metals such as carbon steel in acidic environments. The compound exhibits promising electrochemical behavior that prevents metal degradation by forming a protective layer on the surface .

| Property | Value |

|---|---|

| Corrosion Rate (mm/year) | 0.02 |

| Inhibitor Efficiency (%) | 85 |

| Concentration (molar) | 0.01 |

Electrochemistry

1. Electrochemical Studies

The electrochemical properties of this compound have been studied to understand its behavior in various environments. Its ability to act as a redox-active species makes it suitable for applications in sensors and energy storage devices .

Case Studies

Case Study 1: MAO Inhibition

A study conducted by researchers assessed the inhibitory effects of this compound derivatives on MAO enzymes. The results indicated that specific modifications to the compound significantly enhanced its inhibitory activity compared to standard MAO inhibitors like moclobemide .

Case Study 2: Corrosion Resistance

In another investigation focusing on corrosion resistance, this compound was tested against carbon steel in hydrochloric acid solutions. The findings demonstrated that the compound effectively reduced corrosion rates and improved the longevity of metal surfaces exposed to corrosive environments .

Mechanism of Action

The mechanism of action of ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the derivative and its specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Variations

Methyl 6-Oxo-4-Phenyl-2-[(Z)-2-(Pyridin-2-yl)Ethenyl]-1,4,5,6-Tetrahydropyridine-3-carboxylate

- Structure : Features a phenyl group at position 4, a pyridinyl-ethenyl substituent at position 2, and a methyl ester. The pyridazine core is replaced with a pyridine (single nitrogen) fused to a ketone group.

- Key Properties :

Ethyl 6-Oxo-2-(Trifluoromethyl)-1,4,5,6-Tetrahydropyridine-3-carboxylate

- Structure : Contains a trifluoromethyl (CF₃) group at position 2 and an ethyl ester.

- Key Properties :

3-Tetrazolyl-1,4,5,6-Tetrahydropyridazines

- Structure : Tetrazole substituent at position 3 instead of an ester.

- Key Properties :

(5S,6S)-6-Acetamido-5-Amino-1-(2-Ethylbutanoyl)-1,4,5,6-Tetrahydropyridazine-3-Carboxylic Acid

- Structure: Chiral centers at positions 5 and 6, with acetamido and amino groups.

- Key Properties: Adopts pseudo-axial NH₂ and NHAc conformations, incurring an energy penalty during binding to neuraminidase (NA) compared to GS4071, a known inhibitor . Applications: Investigated for influenza virus inhibition .

Physical and Chemical Properties

Biological Activity

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyridazine ring structure with a carboxylate functional group. This unique structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, derivatives have been shown to inhibit cell proliferation in breast cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It is believed to cross the blood-brain barrier and may exert protective effects on dopaminergic neurons. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic processes, which may lead to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity in the central nervous system, influencing neurotransmitter release and signaling pathways .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydropyridazine derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a recent study focused on breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to enhanced apoptosis via caspase activation and downregulation of anti-apoptotic proteins .

Research Applications

This compound serves multiple roles in scientific research:

- Drug Development : Its derivatives are being explored as potential leads for new pharmaceuticals targeting infectious diseases and cancer.

- Biochemical Assays : The compound is utilized in enzyme interaction studies to elucidate mechanisms of action for various biological processes.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anticancer | Enzyme inhibition, receptor modulation |

| Pyridazine derivatives | Variable (depends on structure) | Often similar mechanisms as THP derivatives |

| Tetrahydropyridine derivatives | Antioxidant, neuroprotective | Modulation of oxidative stress pathways |

Q & A

Q. What synthetic strategies are optimal for preparing Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate derivatives?

The compound can be synthesized via (4 + 2) cycloaddition reactions between α-halohydrazones and allenes. For example, using benzyloxyallene and α-halohydrazone in toluene with K₂HPO₄ as a base achieves 94% yield under ambient conditions . Alternative routes include Diels-Alder reactions with 3-tetrazolyl-1,2-diaza-1,3-butadienes, enabling regioselective access to functionalized derivatives . Optimization should focus on solvent polarity (e.g., toluene outperforms protic solvents) and base selection (inorganic bases like K₂HPO₄ enhance cyclization efficiency).

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

Single-crystal X-ray diffraction is critical for resolving conformational and bonding ambiguities. For example, intramolecular N–H⋯O hydrogen bonds stabilize cis-conformations of substituents, while intermolecular C–H⋯O and C–H⋯π interactions define crystal packing . Key parameters include:

Q. What analytical techniques are recommended for assessing purity and functional group integrity?

- NMR : Monitor δ 1.2–1.4 ppm (ethyl ester protons) and δ 3.5–4.5 ppm (tetrahydropyridazine ring protons) .

- HPLC-MS : Detect impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients.

- FT-IR : Confirm ester C=O stretches at ~1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in cycloadditions?

Regioselectivity is governed by electronic and steric factors. For Diels-Alder reactions , electron-deficient dienophiles favor endo transition states, while electron-rich systems follow frontier molecular orbital (FMO) interactions. Computational studies (DFT) reveal that 3-tetrazolyl substituents enhance electrophilicity at C4, directing cycloaddition to C3–C6 positions . Experimentally, K₂HPO₄ promotes selective proton transfer, stabilizing intermediates and reducing side reactions .

Q. What methodologies address contradictory data in reaction yields or biological activity predictions?

- Controlled Replicates : Repeat syntheses under inert atmospheres to exclude oxidative byproducts.

- Binding Mode Analysis : Use X-ray crystallography (e.g., resolving pseudo-axial vs. pseudo-equatorial conformations in enzyme binding pockets) to validate docking predictions .

- Kinetic Studies : Compare activation energies (via Arrhenius plots) for competing pathways .

Q. How can this compound derivatives be functionalized for structure-activity relationship (SAR) studies?

- N-Substitution : Introduce alkyl/aryl groups via reductive amination (e.g., NaBH₃CN with aldehydes).

- Ester Hydrolysis : Convert ethyl esters to carboxylic acids using LiOH/THF-H₂O for solubility modulation .

- Heterocycle Fusion : Employ Pictet-Spengler condensation with aldehydes to generate β-carboline hybrids .

Q. What computational tools are suitable for predicting the bioactivity of derivatives?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with neuraminidase) to assess binding stability .

- QSAR Models : Use Gaussian-based descriptors (HOMO/LUMO, dipole moments) to correlate electronic properties with IC₅₀ values .

- Docking Software (AutoDock Vina) : Screen derivatives against PDB targets (e.g., 6LU7 for viral proteases) .

Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions and inert gas purges to prevent ester hydrolysis .

- Crystallization : Use ethanol/water mixtures (3:1) for high-purity single crystals .

- Bioassays : Combine SPR (surface plasmon resonance) and enzymatic assays to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.